1,6-Dioxacyclododecane-7,12-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

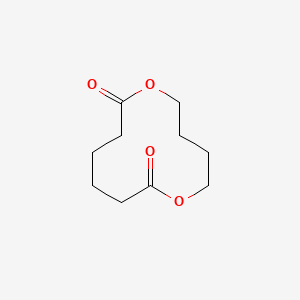

Structure

3D Structure

Properties

IUPAC Name |

1,6-dioxacyclododecane-7,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKZIDYFAMKWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OCCCCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228330 | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-95-7 | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dioxacyclododecane-7,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dioxacyclododecane-7,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DIOXACYCLODODECANE-7,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K085AS8U9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,6-Dioxacyclododecane-7,12-dione CAS number

An In-Depth Technical Guide to 1,6-Dioxacyclododecane-7,12-dione

Introduction

This compound, registered under CAS number 777-95-7, is a macrocyclic diester of significant interest in polymer science and materials chemistry.[1][2] Also known by synonyms such as Adipic Acid Cyclic Tetramethylene Ester and butylene adipate, this 12-membered ring compound is structurally derived from the esterification of adipic acid and 1,4-butanediol.[1][3] While its primary industrial relevance is linked to the synthesis of polyesters and polyurethanes, its unique cyclic structure imparts specific chemical and physical properties that distinguish it from its linear polymer counterparts. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for understanding its behavior in various chemical processes and applications.

| Property | Value | Source(s) |

| CAS Number | 777-95-7 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | Adipic Acid Cyclic Tetramethylene Ester, butylene adipate | [1][3] |

| Appearance | Solid (at STP) | [5] |

| Melting Point | 90-93°C | [6] |

| Density | 1.065 g/cm³ | [6] |

| Refractive Index | 1.44 | [6] |

The molecule's structure, featuring two ester functional groups within a flexible 12-membered ring, is key to its reactivity. The carbonyl carbons of the ester groups act as electrophilic sites, susceptible to nucleophilic attack, which is the basis for its role as a monomer in polymerization reactions.

Caption: Generalized synthesis scheme for this compound.

Representative Laboratory Synthesis Protocol

The following protocol is a generalized procedure for the synthesis of aliphatic polyesters, which can be adapted to favor the formation and isolation of the cyclic diester.

Materials:

-

Adipic acid (1.0 mol)

-

1,4-butanediol (1.25 mol, slight excess) [7]* Phosphoric acid (H₃PO₄) or tetraisopropyl titanate as catalyst (0.1-0.5% w/w) [7][8]* High-boiling point, inert solvent (e.g., toluene or xylene) for water removal via azeotropic distillation.

Procedure:

-

Charging the Reactor: A multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser is charged with adipic acid, 1,4-butanediol, and the catalyst. [7]2. Esterification: The mixture is heated to approximately 190°C under a slow stream of nitrogen. [7]Water produced during the esterification is removed azeotropically. The reaction progress can be monitored by measuring the amount of water collected. This stage is typically continued for 2-3 hours. [7]3. Polycondensation: After the initial esterification, the temperature is gradually increased (up to 220°C) while a vacuum (e.g., 15-20 mbar) is applied to remove the excess diol and drive the polymerization/cyclization equilibrium. [7][8]4. Isolation of Cyclic Diester: The crude product, a mixture of linear polymer and cyclic compounds, is cooled and dissolved in a suitable solvent like chloroform. The cyclic diester can be separated from the higher molecular weight polymer through techniques like fractional precipitation or column chromatography.

Self-Validation: The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. [4]

Applications in Material Science

The primary applications of this compound stem from its role as both a comonomer and a specialty chemical intermediate.

-

Polyurethane Adhesives: This compound is utilized in the production of polyurethane adhesives, particularly for multilayer food packaging materials. [3]In this context, it can act as a building block for the polyester polyol component, which then reacts with isocyanates to form the polyurethane network. However, its presence in the final product can also be as a non-intentionally added substance (NIAS), a byproduct of the polyester polyol synthesis, which has implications for food safety due to its potential to migrate into foodstuffs. [3][5]

-

Chemical Intermediate: It serves as a precursor for the synthesis of other symmetrical cyclic diesters and dilactones. [9][10]Its bifunctional nature allows for ring-opening reactions to create specific linear oligomers or for modifications to the ring structure to produce novel macrocycles.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

| Hazard Statement | Description |

| H303 | May be harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [4] Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or vapors. [11]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles with side-shields. [11]If dust formation is likely or exposure limits may be exceeded, a full-face respirator is recommended. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [11]The compound is stable under normal storage conditions, but prolonged exposure to moisture can lead to hydrolysis of the ester linkages. [3] First Aid Measures:

-

Inhalation: Move the individual to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water.

In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

This compound is a valuable macrocyclic compound with established roles in polymer chemistry. Its synthesis via the cyclization of adipic acid and 1,4-butanediol, while often a byproduct of polyester production, yields a molecule with distinct properties. Understanding its synthesis, reactivity, and safe handling is crucial for its effective use as a chemical intermediate and in the formulation of materials like polyurethane adhesives. Further research into controlled synthesis methods could broaden its applications in the development of novel macrocyclic architectures and specialty polymers.

References

- Smolecule. (2023, August 15). Buy this compound | 777-95-7.

- Smolecule. (2023, August 15). This compound.

- Barrios, J. M., et al. (Year). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central.

- National Institutes of Health.

- PubChem. This compound | C10H16O4 | CID 13064.

- ResearchGate. (2025, August 7). Poly(ester-amide)s Derived From Adipic Acid, 1,4-Butanediol and β-Alanine: Synthesis and Characterization.

- National Institutes of Health. Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors.

- Google Patents. (Patent No. CN116515095A). Preparation method of 1, 4-butanediol-based polyester.

- National Institutes of Health. (2015, September 9). Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers.

- ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- ResearchGate.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- National Institutes of Health. (2021, September 20). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.

- Combin

- ResearchGate. (2025, August 6).

- PubChemLite. This compound (C10H16O4).

- ResearchGate. (2025, August 6). The Barrier Effect of EVOH versus 1,4,7-Triaxocyclotridecane-8,13-Dione, a Non-intentionally Added Compound from Polyurethane Adhesives in Multilayer Food Packaging.

- Santa Cruz Biotechnology. This compound | CAS 777-95-7.

- ECHEMI. 777-95-7, this compound Formula.

- ChemicalBook. This compound manufacturers and suppliers.

- Parchem. This compound (Cas 777-95-7).

- ECHEMI. This compound SDS, 777-95-7 Safety Data Sheets.

- LGC Standards. This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. parchem.com [parchem.com]

- 3. Buy this compound | 777-95-7 [smolecule.com]

- 4. This compound | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 1,6-Dioxacyclododecane-7,12-dione: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxacyclododecane-7,12-dione, a macrocyclic dilactone, presents a unique structural motif of interest in both materials science and as a potential scaffold in medicinal chemistry. With the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , this twelve-membered ring system incorporates two ester functionalities, bestowing upon it a combination of flexibility and specific chemical reactivity.[1] Also known by synonyms such as Adipic Acid Cyclic Tetramethylene Ester and butylene adipate, its primary established application lies in the formulation of polyurethane adhesives for multilayer packaging materials.[1] However, the broader class of macrocyclic lactones, to which this molecule belongs, is known for a range of biological activities, suggesting that the therapeutic potential of this compound may be an underexplored area of research.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and spectroscopic signature to a detailed exploration of its synthesis, including a representative experimental protocol. The discussion is tailored for professionals in research and development, offering insights into the causality of experimental design and highlighting areas for future investigation.

Physicochemical and Thermal Properties

A thorough understanding of the physical and thermal characteristics of this compound is paramount for its handling, formulation, and application. The compound exists as a solid at room temperature, with a melting point range of 90-93°C.[1] Its stability is noteworthy; under standard ambient and dry conditions, the macrocyclic structure confers resistance to degradation pathways that might affect its linear analogues.[1] However, prolonged exposure to moisture can lead to hydrolysis of the ester linkages.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| CAS Number | 777-95-7 | |

| Melting Point | 90-93 °C | [1] |

| Density | 1.065 g/cm³ | [1] |

| Refractive Index | 1.44 | [1] |

Synthesis and Mechanistic Considerations

While specific, detailed synthetic pathways for this compound are not extensively detailed in publicly available literature, its structure as a cyclic ester of adipic acid and 1,4-butanediol suggests that its synthesis would follow the principles of macrocyclization via esterification.[1][2] Generally, the formation of such macrocyclic esters can be achieved through the reaction of a dicarboxylic acid with a diol.[2][3] The key challenge in such syntheses is to favor the intramolecular cyclization over the intermolecular polymerization.

High-dilution conditions are a cornerstone of successful macrocyclization. By maintaining a very low concentration of the reactants, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the probability of the two ends of the same molecule reacting to form a ring is less affected.

Enzymatic synthesis, particularly using lipases such as Candida antarctica lipase B (CALB), has emerged as a powerful technique for the formation of macrocyclic esters under mild conditions.[2]

Representative Experimental Protocol: Acid-Catalyzed Macrocyclization

The following is a representative protocol for the synthesis of this compound based on established principles of acid-catalyzed esterification and macrocyclization.

Materials:

-

Adipoyl chloride

-

1,4-Butanediol

-

High-purity toluene (anhydrous)

-

Pyridine (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: A 3-liter, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps is charged with 1.5 liters of anhydrous toluene. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Preparation: Two separate solutions are prepared. Solution A consists of adipoyl chloride in 250 mL of anhydrous toluene. Solution B consists of 1,4-butanediol and an equimolar amount of anhydrous pyridine in 250 mL of anhydrous toluene.

-

High-Dilution Addition: The reaction is initiated by the slow, simultaneous addition of Solution A and Solution B to the stirred toluene in the reaction flask via the syringe pumps over a period of 10-12 hours. The reaction mixture is maintained at reflux for the duration of the addition.

-

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to cool to room temperature. The mixture is then washed sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Causality of Experimental Choices:

-

High Dilution: As previously mentioned, this is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Slow Addition: This ensures that the concentration of reactants in the flask remains low at all times, further promoting macrocyclization.

-

Adipoyl Chloride: The use of the diacid chloride, as opposed to the dicarboxylic acid, results in a more reactive electrophile, allowing the reaction to proceed under milder conditions and avoiding the need for strong acid catalysts that can cause side reactions.

-

Pyridine: This acts as a base to neutralize the HCl that is formed as a byproduct of the reaction between the alcohol and the acid chloride, driving the reaction to completion.

-

Aqueous Work-up: The series of washes removes unreacted starting materials, pyridine hydrochloride, and any acidic or basic impurities.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

Sources

Chemical and physical properties of 1,6-Dioxacyclododecane-7,12-dione

An In-Depth Technical Guide to 1,6-Dioxacyclododecane-7,12-dione

Introduction: Unveiling a Versatile Macrocycle

This compound, a macrocyclic compound, holds a unique position in the landscape of synthetic chemistry and materials science.[1][2] Characterized by a 12-membered ring containing two ester functional groups, this dilactone serves as both a valuable building block for more complex molecules and a key component in specialized polymer applications.[1][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical profile, and applications, tailored for researchers and development professionals.

Section 1: Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of scientific communication. This compound is systematically identified by a set of standardized names and codes.

-

IUPAC Name : this compound[5]

-

Synonyms : Adipic acid cyclic tetramethylene ester, Butylene adipate[1][5][8][9][10]

The molecule's structure consists of a twelve-membered ring formed from the esterification of adipic acid and 1,4-butanediol.[1] This macrocyclic framework contains two ether linkages and two carbonyl groups, which are key to its chemical reactivity and physical properties.[1][11]

Section 2: Physicochemical Properties

The physical characteristics of this compound dictate its behavior in various systems, from reaction media to final product formulations. At room temperature, it exists as a solid.[11] The compound's stability is generally good under dry storage conditions; however, prolonged exposure to moisture can promote the hydrolysis of its ester linkages.[1]

Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [9][11] |

| Melting Point | 90-93 °C | [1][12][7] |

| Boiling Point (Predicted) | 422.3 °C at 760 mmHg | [2][12] |

| Density | 1.065 g/cm³ | [1][2] |

| Refractive Index | 1.44 | [1] |

| Solubility | Soluble in polar organic solvents | [11] |

Section 3: Spectroscopic and Analytical Profile

A multi-faceted analytical approach is essential for confirming the structure and purity of this compound.

-

Mass Spectrometry (MS) : Under electron ionization, the molecular ion peak is observed at an m/z of 200, corresponding to the compound's molecular weight.[1] The fragmentation pattern is characterized by the initial loss of the ester functionalities, followed by the breakdown of the macrocyclic ring.[1] High-resolution mass spectrometry can confirm the elemental composition, with protonated and ammoniated molecular ions found at m/z = 201.11214 and m/z = 218.13863, respectively.[13]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a distinct fingerprint for this molecule. The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibrations of the ester groups, which typically appears in the 1735-1750 cm⁻¹ region.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reflects the molecule's symmetry. The methylene protons (CH₂) adjacent to the electron-withdrawing carbonyl groups are deshielded and appear as multiplets in the downfield region, around 2.5-2.8 ppm.[1] ¹³C NMR data is also a valuable tool for structural confirmation.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The compound's UV absorption is primarily due to the n→π* electronic transitions of the carbonyl chromophores.[1] This results in an absorption band in the ultraviolet range, typically around 280-290 nm.[1] The lack of extended conjugation means it does not absorb in the visible region, rendering the compound colorless.[1]

Section 4: Synthesis and Reactivity

Chemical Reactivity

The reactivity of this compound is dominated by its two ester functional groups.

-

Nucleophilic Addition : The carbonyl carbons are electrophilic and can undergo nucleophilic addition reactions with reagents like amines or alcohols, which can lead to the formation of more complex adducts.[1][11]

-

Hydrolysis : The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the macrocycle to yield the parent adipic acid and 1,4-butanediol.

-

Intermediate Utility : Its structure makes it a valuable precursor for synthesizing other symmetrical cyclic diesters and dilactones.[1][2][12]

Representative Synthesis Protocol

The most direct synthesis involves the macrocyclization of adipic acid and 1,4-butanediol. The following is a representative protocol illustrating this transformation. The causality behind this choice is driven by the need to favor the intramolecular cyclization to form the 12-membered ring over intermolecular polymerization. This is typically achieved by using high-dilution conditions, which statistically favors the two ends of a single chain finding each other over reacting with another molecule.

Objective : To synthesize this compound via acid-catalyzed esterification.

Methodology :

-

Setup : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a condenser. This setup is crucial for removing water, the byproduct of esterification, which drives the reaction equilibrium towards the product.

-

Reagents : Equimolar amounts of adipic acid and 1,4-butanediol are dissolved in a large volume of a non-polar solvent like toluene (high dilution).

-

Catalysis : A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to protonate the carbonyl oxygen of the adipic acid, thereby activating it for nucleophilic attack by the diol.

-

Reaction : The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, providing a visual and quantitative measure of the reaction's progress.

-

Workup : Once the theoretical amount of water is collected, the reaction is cooled. The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Caption: Synthesis workflow for this compound.

Section 5: Key Applications

The unique macrocyclic structure of this compound lends itself to several specialized applications, primarily in materials science.

-

Polyurethane Adhesives : It is a known component used in the production of polyurethane adhesives, particularly for multilayer packaging materials used in the food industry.[1] Its presence has been identified in analyses of potential migrants from such packaging.[1]

-

Chemical Intermediate : It serves as a versatile starting material for the synthesis of other macrocycles.[1][2][12] Its symmetrical structure and reactive functional groups allow for controlled chemical modifications to create novel compounds for research in pharmaceuticals and materials science.[2]

Section 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

GHS Hazard Statements :[5]

-

H303 : May be harmful if swallowed

-

H315 : Causes skin irritation

-

H319 : Causes serious eye irritation

-

H335 : May cause respiratory irritation

Personal Protective Equipment (PPE) :[14]

-

Eye/Face Protection : Wear tightly fitting safety goggles.

-

Skin Protection : Use impervious gloves and clothing to prevent skin contact.

-

Respiratory Protection : If dust is generated or exposure limits are exceeded, use a full-face respirator.

Storage and Stability : The compound should be stored in a cool, dry place in a tightly sealed container.[1] It is stable under normal storage conditions, but should be kept away from moisture to prevent hydrolysis.[1]

Ecological Information : There is currently no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[14]

References

-

This compound. PubChem, National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Cas 777-95-7, this compound. LookChem. [Link]

-

Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. LECO Corporation. [Link]

Sources

- 1. Buy this compound | 777-95-7 [smolecule.com]

- 2. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]

- 3. This compound | 777-95-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 777-95-7 | CAS DataBase [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. CAS 777-95-7: this compound [cymitquimica.com]

- 12. This compound CAS#: 777-95-7 [m.chemicalbook.com]

- 13. gcms.cz [gcms.cz]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1,6-Dioxacyclododecane-7,12-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dioxacyclododecane-7,12-dione, a 12-membered macrocyclic dilactone, is a molecule of significant interest in materials science and as a chemical intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the underlying chemical principles and practical experimental considerations. We will explore direct cyclization methods, including high-dilution techniques and catalyst-mediated esterification, as well as innovative enzymatic approaches that offer greener and more selective alternatives. This document is intended to serve as a technical resource for researchers in organic synthesis, polymer chemistry, and drug development, providing both theoretical insights and actionable protocols.

Introduction: The Significance of this compound

This compound, also known as adipic acid cyclic tetramethylene ester, is a macrocyclic compound with the molecular formula C₁₀H₁₆O₄.[1] Its structure, featuring a 12-membered ring with two ester linkages, imparts unique physical and chemical properties. This dilactone serves as a valuable building block in the synthesis of more complex molecules and has applications in the production of polyurethane adhesives used in multilayer packaging materials.[1] The synthesis of such macrocycles presents a formidable challenge in organic chemistry, primarily due to the entropic unfavorability of ring formation, which often competes with intermolecular polymerization. This guide will delve into the key strategies developed to overcome these challenges and efficiently construct the this compound ring system.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally involves the formation of two ester bonds between two molecules of adipic acid and two molecules of 1,4-butanediol in a cyclic arrangement. The primary challenge is to favor the intramolecular cyclization over the intermolecular chain extension that leads to polyesters. The main strategies employed are:

-

Direct Cyclocondensation: This classical approach involves the direct reaction of the diacid (or its more reactive derivative) and the diol. Success hinges on reaction conditions that promote ring formation.

-

Depolymerization of a Preformed Polymer: A less conventional but effective method involves the controlled degradation of a linear polyester, poly(butylene adipate), to yield cyclic oligomers, including the desired dilactone.

-

Enzymatic Synthesis: Biocatalysis offers a mild and highly selective alternative to traditional chemical methods, utilizing enzymes like lipases to catalyze the cyclization.

The following sections will explore these pathways in detail, providing mechanistic insights and experimental protocols where available in the literature.

Pathway I: Direct Cyclocondensation of Adipic Acid and 1,4-Butanediol

The direct reaction between a dicarboxylic acid and a diol is the most straightforward conceptual approach to a cyclic diester. However, to circumvent the formation of linear polymers, specific techniques are required.

High-Dilution Principle

The cornerstone of successful macrocyclization via direct condensation is the use of high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of one end of a linear intermediate encountering its other end (intramolecular reaction) is increased relative to it encountering another molecule (intermolecular reaction). While specific high-dilution protocols for this compound are not extensively detailed in readily available literature, the general principle would involve the slow addition of the reactants to a large volume of a suitable solvent.

Activation of the Carboxylic Acid

To facilitate the esterification under milder conditions, the carboxylic acid groups of adipic acid can be activated. A common strategy is the conversion of the diacid to a more reactive derivative, such as an acyl chloride.

Conceptual Experimental Workflow (based on general principles):

-

Preparation of Adipoyl Chloride: Adipic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield adipoyl chloride. This highly reactive diacyl chloride is susceptible to hydrolysis and should be handled under anhydrous conditions.

-

High-Dilution Cyclization: A solution of adipoyl chloride and a solution of 1,4-butanediol would be added simultaneously and slowly, using syringe pumps, to a large volume of a non-polar, aprotic solvent (e.g., toluene or dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves to neutralize the HCl generated during the reaction. The reaction would likely be run at room temperature or with gentle heating.

-

Work-up and Purification: After the addition is complete, the reaction mixture would be stirred for several hours. The work-up would involve washing the organic phase with dilute acid and brine to remove the base and its salt, followed by drying and concentration. Purification of the crude product would likely be achieved by column chromatography on silica gel to separate the desired cyclic product from linear oligomers and unreacted starting materials.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Direct Cyclocondensation Workflow"

Pathway II: Lipase-Catalyzed Synthesis and Depolymerization

Enzymatic methods provide a powerful and environmentally benign approach to the synthesis of polyesters and their cyclic counterparts. Lipases, which in their natural role hydrolyze esters, can be used in non-aqueous environments to catalyze ester formation.

Enzymatic Depolymerization of Poly(butylene adipate)

A notable route to this compound involves the lipase-catalyzed degradation of poly(butylene adipate) (PBA). This process represents a form of chemical recycling and can yield the cyclic dilactone with high selectivity.

Experimental Protocol:

-

Materials: Poly(butylene adipate) (PBA), immobilized lipase from Candida antarctica (Lipase CA, such as Novozym 435), toluene, and water.

-

Procedure:

-

Dissolve PBA in toluene in a reaction vessel.

-

Add a small amount of water to the solution.

-

Introduce Lipase CA to the mixture.

-

The reaction is typically carried out at a moderately elevated temperature (e.g., 50 °C) with stirring.[2]

-

The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the decrease in polymer molecular weight and the formation of oligomers.

-

The primary product of this degradation is the cyclic dimer, this compound.[2]

-

-

Causality Behind Experimental Choices:

-

Lipase CA (Novozym 435): This immobilized lipase is known for its high stability in organic solvents and its catalytic efficiency in both esterification and transesterification reactions, making it ideal for this transformation.[2]

-

Toluene: This solvent is chosen for its ability to dissolve the polymer and for its compatibility with the enzyme's catalytic activity.

-

Water: A small amount of water is crucial for the lipase's catalytic activity, as it participates in the hydrolytic cleavage of the ester bonds in the polymer backbone, which is the initial step in the degradation process.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Enzymatic Depolymerization of PBA"

Direct Enzymatic Cyclization

While the depolymerization route is well-documented, direct enzymatic cyclization of adipic acid and 1,4-butanediol is also a feasible, though potentially less selective, pathway. The challenge lies in controlling the reaction to favor the formation of the cyclic dimer over linear oligomers and polymers. This would typically involve a two-stage process where an initial oligomerization is followed by a high-dilution cyclization step, all catalyzed by a lipase.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yields |

| Direct Cyclocondensation | Adipic acid, 1,4-butanediol | Thionyl chloride, Pyridine | Conceptually straightforward | Requires strict anhydrous conditions, high-dilution setups can be cumbersome, potential for side reactions. | Variable, highly dependent on reaction conditions. |

| Enzymatic Depolymerization | Poly(butylene adipate) | Immobilized Lipase (e.g., Novozym 435) | Mild reaction conditions, high selectivity for the cyclic dimer, environmentally friendly. | Requires the pre-synthesis of the polymer, may not be cost-effective for all applications. | Can be nearly quantitative for the transformation of the polymer to cyclic oligomers.[2] |

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on the carbons adjacent to the carbonyl groups will appear downfield (around 2.5-2.8 ppm) due to the deshielding effect of the carbonyls.[1]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional groups.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z 200, corresponding to the molecular weight of the compound.[1] Fragmentation patterns will typically involve the loss of the ester functionalities.[1]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The compound exhibits absorption in the UV region around 280-290 nm, corresponding to the n→π* transitions of the carbonyl chromophores.[1]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several strategic pathways. While direct cyclocondensation methods are classical, they often require stringent conditions to suppress polymerization. Enzymatic approaches, particularly the depolymerization of poly(butylene adipate), represent a highly efficient, selective, and sustainable alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available resources, and the specific purity requirements of the final application. Future research in this area may focus on the development of more efficient one-pot direct enzymatic cyclizations and the exploration of novel catalytic systems that can operate at higher concentrations, thus overcoming the limitations of high-dilution techniques.

References

-

Okajima, S., Kondo, R., Toshima, K., & Matsumura, S. (2003). Lipase-catalyzed transformation of poly(butylene adipate) and poly(butylene succinate) into repolymerizable cyclic oligomers. Biomacromolecules, 4(6), 1514–1519. [Link]

Sources

Alternate names for 1,6-Dioxacyclododecane-7,12-dione like Adipic Acid Cyclic Tetramethylene Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-Dioxacyclododecane-7,12-dione, a macrocyclic dilactone of significant interest in polymer chemistry and materials science. The guide will delve into its nomenclature, including common synonyms such as Adipic Acid Cyclic Tetramethylene Ester, and provide a detailed exploration of its chemical and physical properties. Furthermore, this document will outline the synthesis of this compound from adipic acid and 1,4-butanediol, complete with a mechanistic description and an experimental protocol. Spectroscopic characterization, key applications, and the broader context of macrocyclic esters will also be discussed to provide a thorough understanding for researchers and professionals in related fields.

Introduction and Nomenclature

This compound is a cyclic organic compound with the molecular formula C₁₀H₁₆O₄.[1][2] It is structurally defined as a twelve-membered ring containing two ester functional groups. This structure is derived from the condensation of one molecule of adipic acid and one molecule of 1,4-butanediol.[1] Due to its structure, it is classified as a macrocyclic dilactone.

The systematic IUPAC name for this compound is This compound .[2] However, it is frequently referred to by several other names in scientific literature and commercial catalogues. Understanding these synonyms is crucial for comprehensive literature searches and clear communication within the scientific community.

One of the most common alternate names is Adipic Acid Cyclic Tetramethylene Ester .[2][3] This name descriptively indicates its constituent parts: adipic acid and a four-carbon "tetramethylene" glycol (1,4-butanediol). Other synonyms include butylene adipate and Hexanedioic acid, 1,4-butanediyl ester .[2]

Table 1: Alternate Names and Identifiers for this compound

| Name | Type | Source(s) |

| This compound | IUPAC Name | [2] |

| Adipic Acid Cyclic Tetramethylene Ester | Common Synonym | [2][3][4] |

| Butylene adipate | Common Synonym | [2] |

| Hexanedioic acid, 1,4-butanediyl ester | Synonym | |

| CAS Number: 777-95-7 | Registry Number | [2][3] |

| Molecular Formula: C₁₀H₁₆O₄ | Chemical Formula | [1][2][3] |

| Molecular Weight: 200.23 g/mol | Physical Property | [1][2] |

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its physical properties are influenced by its macrocyclic structure and the presence of two polar ester groups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 90-93 °C | [1] |

| Density | 1.065 g/cm³ | [1] |

| Refractive Index | 1.44 | [1] |

| UV Absorption (λmax) | 280-290 nm (n→π* transition) | [1] |

Synthesis and Mechanism

The primary route for the synthesis of this compound is the acid-catalyzed esterification of adipic acid with 1,4-butanediol. This reaction, a type of Fischer esterification, involves the formation of two ester linkages in an intramolecular fashion to yield the 12-membered macrocycle.[1] The reaction is typically carried out under conditions that favor the formation of the cyclic monomer over linear polymerization.

Reaction Mechanism

The mechanism for the acid-catalyzed formation of this compound proceeds through a series of protonation and nucleophilic acyl substitution steps. The key stages are:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid groups of adipic acid are protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbons.[5][6][7]

-

Nucleophilic Attack by the Alcohol: The hydroxyl groups of 1,4-butanediol act as nucleophiles, attacking the activated carbonyl carbons. This forms a tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyls on the tetrahedral intermediate. This is followed by the elimination of a water molecule to reform the carbonyl group.

-

Cyclization: The second ester linkage is formed through an intramolecular reaction between the remaining carboxylic acid and hydroxyl groups.

To favor the formation of the cyclic monomer over linear polymers, the reaction is often performed under high dilution conditions.

Sources

- 1. Buy this compound | 777-95-7 [smolecule.com]

- 2. This compound | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

A Technical Guide to the Spectral Analysis of 1,6-Dioxacyclododecane-7,12-dione

Introduction

1,6-Dioxacyclododecane-7,12-dione, a macrocyclic dilactone with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , holds significant interest in polymer chemistry and materials science.[1][2][3] Also known by synonyms such as adipic acid cyclic tetramethylene ester, its structure is characterized by a 12-membered ring containing two ester functionalities.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development and materials science. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its cyclic structure and the connectivity of its constituent atoms.

A. ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The structure contains three distinct sets of methylene protons.

Expected ¹H NMR Data:

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₂-O- (C2, C5, C8, C11) | ~1.7 | Multiplet | 8H |

| -CH₂-C=O (C3, C4, C9, C10) | ~2.3 | Multiplet | 8H |

Note: These are predicted values based on the analysis of similar cyclic ester structures. Actual experimental values may vary slightly depending on the solvent and instrument frequency.

Interpretation and Rationale:

-

The methylene protons alpha to the carbonyl groups (-CH₂-C=O) are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyls. Their resonance is therefore predicted to be further downfield.

-

The methylene protons adjacent to the ester oxygens (-O-CH₂-) will be slightly more shielded than those alpha to the carbonyls, but still deshielded compared to a simple alkane due to the electronegativity of the oxygen atoms.

B. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton, with distinct signals for the carbonyl carbons, the carbons adjacent to the ester oxygens, and the carbons in the middle of the aliphatic chains.

Expected ¹³C NMR Data:

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C=O (C7, C12) | ~173 |

| -O-CH₂- (C1, C6) | ~64 |

| -CH₂- (C2, C5, C8, C11) | ~28 |

| -CH₂-C=O (C3, C4, C9, C10) | ~34 |

Note: These are predicted values based on established chemical shift ranges for esters and cyclic alkanes.[4] Actual experimental values may vary.

Interpretation and Rationale:

-

The carbonyl carbons (C=O) of the ester groups are highly deshielded and will appear significantly downfield, typically in the 170-185 ppm range.[4]

-

The carbons single-bonded to the ester oxygens (-O-CH₂-) will also be deshielded due to the electronegativity of oxygen, appearing in the 60-70 ppm region.

-

The remaining methylene carbons in the aliphatic chain will have chemical shifts in the typical alkane region (20-40 ppm).

C. Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if the solvent signal is not used.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include:

-

Pulse angle (e.g., 30-45 degrees)

-

Acquisition time (e.g., 2-4 seconds)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for good signal-to-noise)

-

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

-

Pulse angle (e.g., 30-45 degrees)

-

A wider spectral width to encompass the carbonyl region.

-

A longer acquisition time and a larger number of scans may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Workflow Diagram:

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of semi-volatile compounds like this compound.

A. Mass Spectral Fragmentation Analysis

Under electron ionization (EI), this compound will fragment in a predictable manner, providing a unique mass spectrum that can be used for its identification.

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₄H₈O₂]⁺ |

| 100 | [C₅H₈O₂]⁺ |

| 84 | [C₅H₈O]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The molecular ion peak is expected at m/z 200, corresponding to the molecular weight of the compound.[5] The fragmentation pattern typically involves the cleavage of the ester linkages and subsequent rearrangements.[5]

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) at m/z 200 is a crucial piece of information for confirming the molecular weight.

-

A common fragmentation pathway for cyclic esters is the loss of a neutral molecule, such as a smaller lactone or a molecule of carbon dioxide and an alkene.

-

Cleavage of the C-O bonds of the ester groups is also a likely fragmentation route.

B. Experimental Protocol for GC-MS Analysis

The following protocol outlines a general method for the GC-MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the compound.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

-

Workflow Diagram:

Sources

Safety, Hazards, and Handling of 1,6-Dioxacyclododecane-7,12-dione

An In-depth Technical Guide for Researchers and Scientists

Introduction: 1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7) is a macrocyclic compound utilized in specialized research and synthesis applications, including the preparation of symmetrical cyclic diesters and dilactones.[1][2] As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the known safety data, potential hazards, and best-practice handling procedures for this compound, tailored for professionals in research and drug development.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification of a chemical and a clear understanding of its physical properties. These characteristics influence storage conditions, handling techniques, and appropriate emergency responses.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 777-95-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][3][6] |

| Molecular Weight | 200.23 g/mol | [1][3][6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Adipic Acid Cyclic Tetramethylene Ester | [5][7] |

| EC Number | 212-291-3 | [3][4] |

| InChI | InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2 |[6][8] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid (assumed from melting point) | |

| Melting Point | 90-93°C | [1][7] |

| Boiling Point | 422.3 ± 38.0 °C (Predicted) | [1] |

| Density | 1.065 g/cm³ | [7] |

| Purity | >95% (GC) |[8] |

Section 2: Hazard Identification and GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as an irritant that may be harmful if swallowed.[3] The Globally Harmonized System (GHS) classifications provide a universally understood framework for communicating the potential hazards of this chemical.

Table 3: GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral (Category 5) | H303 | May be harmful if swallowed | [3][7] |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | [3][7] |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation | [3][7] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [3][7] |

| Signal Word | Warning | [3] |

| Pictogram | Irritant (Exclamation Mark) | |[3][7] |

The causality behind these classifications stems from the chemical's structure. As a dione and cyclic ester, it possesses reactive sites that can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes. The potential for respiratory irritation underscores the importance of avoiding dust and aerosol formation during handling.[4][9]

Section 3: Toxicological Profile

A critical aspect of a chemical's safety assessment is its toxicological profile. For this compound, there are significant gaps in the publicly available data.

-

Acute Toxicity: While classified as "May be harmful if swallowed" (Acute Tox. 5), specific quantitative data such as LD50 (oral, dermal) or LC50 (inhalation) values are not available in the consulted safety data sheets.[3][9] This classification is based on notifications to the ECHA C&L Inventory.[3]

-

Ecological Toxicity: There is no available data on the toxicity of this compound to aquatic life, its persistence, degradability, or bioaccumulative potential.[9]

Expert Insight: The absence of comprehensive toxicological and ecological data necessitates a cautious approach. Researchers must operate under the assumption that the compound could have uncharacterized adverse effects and prevent its release into the environment.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the primary mechanism for mitigating the risks associated with this compound.

Standard Laboratory Handling Protocol

This protocol is designed as a self-validating system, where each step reinforces safety.

-

Preparation and Engineering Controls:

-

Conduct all manipulations of the solid compound within a certified chemical fume hood to manage potential dust inhalation.[10]

-

Ensure a safety shower and eyewash station are unobstructed and have been recently tested.

-

Designate a specific area for handling the compound to prevent cross-contamination.

-

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE before entering the designated handling area (see Section 5 for details).

-

-

Handling the Compound:

-

Handle in a well-ventilated place.[9]

-

Avoid contact with skin and eyes.[9]

-

When weighing or transferring, use non-sparking tools and techniques that minimize dust formation.[9] For example, gently scoop the material rather than pouring it from a height.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

A recommended storage temperature is +4°C for long-term stability.[8]

-

Store apart from foodstuff containers and incompatible materials.[9] While specific incompatibilities are not listed, as a precaution, avoid storage with strong oxidizing agents, acids, and bases.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, but a robust PPE strategy is essential for direct handling.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

-

Skin Protection: Wear impervious clothing and gloves (e.g., nitrile) to prevent skin contact.[9]

-

Respiratory Protection: If handling procedures are likely to generate significant dust or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[9]

Logical Workflow for Compound Handling

The following diagram outlines the decision-making process from receipt to use of the compound.

Caption: Workflow for receiving, assessing, and handling the compound.

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

General Advice: If any symptoms of exposure occur, consult a physician and show them the Safety Data Sheet (SDS).[4]

-

Inhalation: Move the victim into fresh air. If breathing is difficult, provide artificial respiration.[4][9]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[4][9]

-

Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][9][10]

Emergency Response for Personal Exposure

Caption: Decision tree for emergency response to personal exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[10]

-

Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Accidental Release Measures Protocol (Small Scale)

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Dust: Avoid any actions that could generate dust.[4][9]

-

Contain & Clean:

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Section 7: Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions (cool, dry).[7]

-

Reactivity:

-

Incompatible Materials: While not explicitly detailed, avoid strong oxidizing agents, strong acids, and strong bases as a standard precaution for organic esters.

Section 8: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Collect the compound and any contaminated materials in a clearly labeled, sealed container.

-

Disposal Route: The waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[10]

References

-

This compound | C10H16O4 | CID 13064. PubChem. [Link]

Sources

- 1. This compound CAS#: 777-95-7 [m.chemicalbook.com]

- 2. This compound | 777-95-7 [chemicalbook.com]

- 3. This compound | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Buy this compound | 777-95-7 [smolecule.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1,6-Dioxacyclododecane-7,12-dione

This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7).[1][2] It is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in leveraging the unique characteristics of this macrocyclic diester.

Introduction: A Molecule of Interest

This compound, also known as adipic acid cyclic tetramethylene ester, is a 12-membered macrocyclic compound.[3] Its structure, containing two ester functional groups, makes it a versatile building block for various chemical transformations and polymer architectures.[3] The molecule has a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[2]

Key Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Adipic Acid Cyclic Tetramethylene Ester, butylene adipate | [2] |

| CAS Number | 777-95-7 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Melting Point | 90-93°C | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of linear oligoesters derived from the polycondensation of adipic acid and 1,4-butanediol.[3][4] The process is typically carried out in two main stages: formation of the linear polyester and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis via Polycondensation and Cyclization

Objective: To synthesize this compound from adipic acid and 1,4-butanediol.

Materials:

-

Adipic acid

-

1,4-butanediol

-

Titanium butoxide (catalyst)

-

Toluene (solvent)

-

High-vacuum pump

-

Distillation apparatus

-

Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

Part A: Polycondensation

-

Charge the reaction vessel with equimolar amounts of adipic acid and a slight excess of 1,4-butanediol.

-

Add a catalytic amount of titanium butoxide (e.g., 0.1-0.3 wt%).

-

Heat the mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring to initiate the esterification reaction.[5]

-

Water will be produced as a byproduct and should be removed via distillation.

-

After the initial esterification, gradually apply a vacuum to remove the remaining water and excess 1,4-butanediol, driving the polymerization to form low molecular weight linear oligoesters.

Part B: Depolymerization and Cyclization

-

Increase the temperature to 230-250°C and apply a high vacuum.

-

The linear oligoesters will undergo intramolecular transesterification (backbiting) to form cyclic monomers and oligomers.

-

The volatile this compound will distill from the reaction mixture and can be collected.

-

The collected product can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity

The chemical behavior of this compound is dominated by the two ester linkages within its macrocyclic structure. These ester groups are susceptible to nucleophilic attack, leading to ring-opening reactions.

Ring-Opening Polymerization (ROP)

This compound is a suitable monomer for ring-opening polymerization to produce polyesters. This process can be initiated by various catalysts, including metal-based catalysts and organocatalysts.[6][7] The resulting polymers have potential applications in biodegradable plastics and biomedical materials.

Caption: General schematic of ring-opening polymerization.

Experimental Protocol: Ring-Opening Polymerization

Objective: To polymerize this compound via ROP.

Materials:

-

This compound (monomer)

-

Stannous octoate (Sn(Oct)₂) (catalyst)

-

Benzyl alcohol (initiator)

-

Toluene (solvent)

-

Schlenk flask and line

Procedure:

-

Dry all glassware thoroughly.

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in dry toluene.

-

Add the desired amount of benzyl alcohol initiator, followed by the stannous octoate catalyst solution in toluene.

-

Heat the reaction mixture to a specified temperature (e.g., 110°C) and stir.

-

Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or GPC to determine monomer conversion and polymer molecular weight.

-

Once the desired conversion is reached, quench the reaction by cooling and precipitating the polymer in a non-solvent like cold methanol.

-

Filter and dry the resulting polyester under vacuum.

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the parent adipic acid and 1,4-butanediol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Experimental Protocol: Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of this compound.

Materials:

-

This compound

-

Hydrochloric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

-

Constant temperature bath

-

pH meter

-

Titration setup or HPLC/GC for monitoring reactant/product concentration

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a solution of known pH (either acidic or basic) and place it in a constant temperature bath.[8]

-

Initiate the reaction by adding a small aliquot of the stock solution to the pH-adjusted solution.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid/base or rapid cooling).[8]

-

Analyze the concentration of the remaining this compound or the formation of adipic acid using an appropriate analytical technique (e.g., titration of the carboxylic acid, HPLC, or GC).[8]

-

Plot the concentration versus time data to determine the reaction order and rate constant.

Applications and Future Perspectives

The chemical reactivity of this compound makes it a valuable compound in several areas:

-

Polymer Synthesis: As a monomer for ROP, it can be used to create biodegradable polyesters with tailored properties for applications in packaging, agriculture, and medicine.

-

Chemical Intermediate: It serves as a precursor for the synthesis of other complex macrocycles and organic molecules.[3]

-

Adhesives: It has been identified as a component in the production of polyurethane adhesives for multilayer packaging materials.[3]

The continued exploration of the reactivity of this macrocyclic diester is expected to unveil new applications, particularly in the development of sustainable and functional materials.

Safety and Handling

This compound is classified with the following GHS hazard statements: H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

-

Lipase‐catalysed polycondensation of adipic acid ester with 1,4‐butanediol. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Poly(ester-amide)s Derived From Adipic Acid, 1,4-Butanediol and β-Alanine. (2007). Taylor & Francis Online. Retrieved from [Link]

-

Scheme 1: Ring opening polymerization of a dilactone. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2012). National Institutes of Health. Retrieved from [Link]

-

Poly(ester-amide)s Derived From Adipic Acid, 1,4-Butanediol and β-Alanine: Synthesis and Characterization. (2007). ResearchGate. Retrieved from [Link]

-

synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. (2020). DigitalCommons@URI. Retrieved from [Link]

- Preparation method of 1, 4-butanediol-based polyester. (2023). Google Patents.

-

Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms. (2021). Royal Society of Chemistry. Retrieved from [Link]

-

Recent Developments in Ring-Opening Polymerization of Lactones. (2012). ResearchGate. Retrieved from [Link]

-

Mechanism for the ring-opening polymerization of lactones. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetics for the hydrolysis of ester 6 in the presence or absence of... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. (2021). ChemRxiv. Retrieved from [Link]

-

The reactivity of phosphate esters. Diester hydrolysis. (1968). Royal Society of Chemistry. Retrieved from [Link]

-

Engineering of 1,4‐Butanediol and Adipic Acid Metabolism in Pseudomonas taiwanensis for Upcycling to Aromatic Compounds. (2023). PubMed Central. Retrieved from [Link]

-

Engineering of 1,4-Butanediol and Adipic Acid Metabolism in Pseudomonas taiwanensis for Upcycling to Aromatic Compounds. (2023). PubMed. Retrieved from [Link]

-

Linear and cyclic ester Oligomers of succinic acid and 1,4-butanediol: Biocatalytic synthesis and characterization. (2012). ResearchGate. Retrieved from [Link]

-

326 - K1 Kinetics of Ester Hydrolysis. (2014). YouTube. Retrieved from [Link]

-

Solid-phase synthesis of a library of linear oligoester ion-channels. (2002). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 777-95-7 [smolecule.com]

- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. "SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING " by Urala Liyanage Don Inush Kalana [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

Thermal characteristics and stability of 1,6-Dioxacyclododecane-7,12-dione

An In-depth Technical Guide to the Thermal Characteristics and Stability of 1,6-Dioxacyclododecane-7,12-dione

Introduction

Overview of this compound

This compound, a macrocyclic compound, possesses a unique 12-membered ring structure containing two ester functional groups.[1] Its chemical formula is C₁₀H₁₆O₄, and it has a molecular mass of 200.23 g/mol .[1] This molecule is also known by other names, including adipic acid cyclic tetramethylene ester.[1] The presence of two ether linkages at positions 1 and 6 contributes to its macrocyclic nature.[1] While not known to occur naturally in significant amounts, it is synthesized for various applications in materials science and organic chemistry.[1]

Significance in Research and Drug Development